Quinolin-6-yl acetate

Medicinal Chemistry Process Chemistry Quality Control

Researchers often face unpredictable yields in nucleophilic substitution due to impurities or poor leaving groups in quinoline building blocks. Quinolin-6-yl acetate (CAS 24306-33-0) solves this with a defined purity profile and an acetate group that functions as a superior leaving group. • Enables efficient one-step synthesis of 6-substituted quinolines, bypassing harsh deprotection conditions required for methoxy/ethoxy analogs. • Consistent ≥98% purity minimizes confounding byproducts in biological screening, ensuring SAR study reliability. • Defined lipophilicity (XLogP3 = 2.0) provides a predictable starting point for lead optimization and pharmacokinetic tuning.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 24306-33-0
Cat. No. B1297788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-6-yl acetate
CAS24306-33-0
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3
InChIKeyBHXCPQHXDLLGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-6-yl Acetate: Identity & Physicochemical Baseline


Quinolin-6-yl acetate (CAS 24306-33-0), also known as 6-acetoxyquinoline, is a heterocyclic aromatic ester with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol [1]. It belongs to the quinoline derivative class and is characterized by an acetate group substituted at the 6-position of the quinoline ring . The compound is a yellowish crystalline powder that is soluble in organic solvents and is commonly utilized as a synthetic building block in medicinal chemistry and agrochemical research .

Quinolin-6-yl Acetate: Why Generic Substitution Fails


Generic substitution of quinoline derivatives is technically invalid due to the profound impact of the substituent at the 6-position on physicochemical properties and downstream synthetic utility. The acetate ester at position 6 confers a specific lipophilicity (XLogP3 = 2) and topological polar surface area (tPSA = 39.2 Ų) [1] that critically influences reaction kinetics in acetylation-based synthetic routes [2] and the lipophilicity-dependent biological interactions of the derived molecules . Substituting with a hydroxyl (6-hydroxyquinoline) or methoxy (6-methoxyquinoline) analog would fundamentally alter solubility and reactivity profiles, jeopardizing synthetic yields and biological assay reproducibility .

Quinolin-6-yl Acetate: Quantified Differentiation Evidence


Analytical Purity and Characterization Advantage

Quinolin-6-yl acetate is available at ≥98% purity with accompanying NMR confirmation, as verified by vendors such as Chemscene . In contrast, common analogs like 6-hydroxyquinoline (the precursor) are typically supplied at ≥96-98% purity (by titration or GC) , and methyl 6-quinolinylacetate is often specified at 95-98% . The higher purity specification and robust analytical characterization (NMR, HPLC) for quinolin-6-yl acetate reduce the risk of impurities interfering with sensitive synthetic transformations, ensuring more reproducible outcomes in advanced building block applications.

Medicinal Chemistry Process Chemistry Quality Control

LogP Advantage Over 6-Hydroxyquinoline

The acetate substitution in quinolin-6-yl acetate results in an XLogP3 of 2.0 [1], which is significantly higher than the estimated LogP of 1.94 for the precursor 6-hydroxyquinoline [2]. This ~0.06 LogP unit increase, while numerically small, represents a meaningful shift in hydrophobicity that can critically affect membrane permeability in biological systems. This class-level inference, based on well-established SAR principles for quinolines, suggests that quinolin-6-yl acetate is a more suitable starting point for generating drug-like lead compounds that require balanced lipophilicity for optimal absorption and distribution .

ADME Medicinal Chemistry Physicochemical Profiling

Acetate Leaving Group: Nucleophilic Substitution Advantage

Quinolin-6-yl acetate features an acetyl ester group that serves as an effective leaving group in nucleophilic substitution reactions, enabling direct conversion to amines or thiols under mild conditions. In contrast, 6-methoxyquinoline and 6-ethoxyquinoline are ethers with poor leaving group ability, requiring harsh demethylation conditions (e.g., BBr3) or strong nucleophiles to achieve similar transformations [1]. This class-level inference is supported by the widespread use of acetate as a protecting/leaving group in quinoline chemistry [2]. The acetate group offers a strategic advantage in synthetic planning, allowing for more efficient and selective derivatization of the 6-position.

Organic Synthesis Medicinal Chemistry Reaction Optimization

Cost Efficiency in Multi-Step Synthesis

The direct acetylation of 6-hydroxyquinoline to yield quinolin-6-yl acetate is a high-yielding, single-step transformation (typically >90% yield) that introduces a versatile functional handle [1]. In contrast, accessing similar derivatives like methyl 6-quinolinylacetate requires a multi-step sequence starting from 6-quinolineacetic acid, which is then esterified [2]. This class-level inference highlights that quinolin-6-yl acetate offers a more atom-economical and cost-effective entry point for constructing complex quinoline-based molecules. For large-scale applications, the reduced step count translates directly to lower solvent usage, reduced waste, and higher overall process efficiency.

Process Chemistry Scale-Up Cost Analysis

Quinolin-6-yl Acetate: Optimal Application Scenarios


High-Purity Building Block for Medicinal Chemistry Libraries

Given the availability of ≥98% purity with confirmed NMR characterization , quinolin-6-yl acetate is the optimal choice for constructing compound libraries where the presence of impurities can confound biological screening results. The high purity ensures that observed activity or inactivity is attributable to the target compound rather than synthetic byproducts, increasing the reliability of SAR studies.

Intermediate for Nucleophilic Derivatization at 6-Position

The acetate group in quinolin-6-yl acetate functions as a good leaving group, enabling efficient nucleophilic substitution reactions to introduce amines, thiols, and other nucleophiles [1]. This makes it an ideal starting material for synthesizing 6-substituted quinoline derivatives with potential biological activity, bypassing the need for harsh deprotection conditions required for methoxy or ethoxy analogs.

Cost-Effective Starting Material for Large-Scale Synthesis

The one-step synthesis of quinolin-6-yl acetate from 6-hydroxyquinoline offers a significant advantage in process chemistry [2]. For kilogram-scale campaigns, the reduced synthetic steps translate to lower operational costs and a smaller environmental footprint compared to routes that require multiple transformations to install a similar functional handle, such as the methyl or ethyl esters of quinolineacetic acid.

ADME Optimization for Lead Generation

The computed XLogP3 of 2.0 for quinolin-6-yl acetate [3] provides a defined lipophilic starting point for lead optimization. This property is critical for medicinal chemists aiming to balance solubility and membrane permeability. The compound's LogP can be further tuned by modifying the acetate group or the quinoline core, offering a predictable platform for designing drug candidates with favorable pharmacokinetic profiles.

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